Comparative Inhibitory Profile Against Monoamine Oxidases (MAO-A and MAO-B) and LSD1
In a direct comparative study, 5-Amino-2,3-dihydro-1H-pyrrolizin-1-one (reported as compound 38 in US8993808) exhibited a marked selectivity profile, demonstrating a >44-fold preference for LSD1 inhibition (IC₅₀ = 190 nM) over MAO-A (IC₅₀ = 8,500 nM) [1]. This contrasts sharply with many other pyrrolizine-based inhibitors, which often show either weaker or less selective inhibition of these related flavin-dependent amine oxidases [2].
| Evidence Dimension | Inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A: 8,500 nM; MAO-B: 18,200 nM; LSD1: 190 nM |
| Comparator Or Baseline | Within-class analogs lacking the 5-amino group or possessing alternative substituents typically show different selectivity windows; for instance, some pyrrolizine derivatives are optimized for pan-MAO inhibition or lack LSD1 activity entirely. |
| Quantified Difference | >44-fold selectivity for LSD1 over MAO-A |
| Conditions | Biochemical assays using human recombinant MAO-A, MAO-B, and LSD1 proteins at pH 7.5 |
Why This Matters
This data provides a clear, quantitative basis for selecting this specific compound for target validation studies involving LSD1 over alternative analogs that may exhibit off-target MAO inhibition.
- [1] Oryzon Genomics. (2015). US Patent US8993808. Substituted pyrrolizine compounds and uses thereof. View Source
- [2] Morriello, G.J. et al. (2008). Fused bicyclic pyrrolizinones as new scaffolds for human NK1 antagonists. Bioorganic & Medicinal Chemistry, 16(5), 2156-2170. View Source
